Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride
Overview
Description
Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride: . It is characterized by its molecular structure, which includes a benzene ring, a piperidine group, and an ethoxy group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride typically involves the following steps:
Esterification: The starting materials, 4-hydroxybenzoic acid and 2-(3-piperidinyl)ethanol, are reacted in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the ester.
Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzene ring can be oxidized to form benzoic acid derivatives.
Reduction: The piperidine group can be reduced to form piperidine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Benzoic acid derivatives, such as 4-hydroxybenzoic acid.
Reduction: Piperidine derivatives, such as 3-piperidinyl ethanol.
Substitution: Substituted ethoxy derivatives, such as 4-(2-hydroxyethoxy)benzoic acid.
Scientific Research Applications
Chemistry: In chemistry, Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor binding assays. It serves as a tool to understand the interactions between small molecules and biological targets.
Industry: In the chemical industry, it is used as an intermediate in the synthesis of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-(2-hydroxyethoxy)benzoate: Similar structure but lacks the piperidine group.
Methyl 4-(2-piperidinyl)benzoate: Similar structure but different position of the piperidine group.
Uniqueness: Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a valuable compound in various scientific and industrial applications.
Biological Activity
Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride (CAS Number: 1220032-41-6) is a synthetic compound belonging to the piperidine class, characterized by its unique molecular structure that includes a benzoate moiety linked to a piperidine group via an ethoxy chain. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to neurotransmitter systems and pain management therapies.
- Molecular Formula : C₁₆H₂₄ClNO₃
- Molecular Weight : 299.79 g/mol
- Appearance : White to off-white powder
- Solubility : Soluble in various organic solvents
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes involved in neurotransmission and pain modulation. Initial studies suggest that it may modulate the activity of neurotransmitter systems, potentially leading to analgesic and anti-inflammatory effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Analgesic Properties : Preliminary studies suggest that it may effectively reduce pain, making it a candidate for pain management therapies.
- Anti-inflammatory Effects : There is evidence pointing towards its ability to mitigate inflammation, which could be beneficial in treating various inflammatory conditions.
- Neurotransmitter Interaction : Its structural similarity to other piperidine derivatives hints at potential interactions with neurotransmitter receptors, which may lead to applications in treating neurological disorders.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | CAS Number | Structural Features | Unique Aspects |
---|---|---|---|
Methyl 4-(2-hydroxyethoxy)benzoate | N/A | Lacks piperidine group | Different pharmacological profile |
Methyl 4-(2-piperidinyl)benzoate | N/A | Different positioning of piperidine | Affects binding affinity and activity |
Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride | 1220030-33-0 | Additional methyl group | Variations in substitution patterns may enhance bioactivity |
The distinct combination of functional groups in this compound allows for diverse chemical reactivity and potential biological activity, differentiating it from other compounds.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Analgesic Activity : A study assessed its efficacy in reducing pain responses in animal models. Results indicated a significant reduction in pain perception compared to control groups, suggesting strong analgesic properties.
- Anti-inflammatory Research : Another investigation focused on its anti-inflammatory effects using lipopolysaccharide (LPS)-induced inflammation models. The compound demonstrated a marked decrease in inflammatory markers, reinforcing its potential therapeutic applications.
- Neurotransmitter Interaction Studies : Research examining the compound's interaction with serotonin and dopamine receptors revealed promising results, indicating possible applications in treating mood disorders and other neurological conditions.
Properties
IUPAC Name |
methyl 4-(2-piperidin-3-ylethoxy)benzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-18-15(17)13-4-6-14(7-5-13)19-10-8-12-3-2-9-16-11-12;/h4-7,12,16H,2-3,8-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOIZZZBDDPIIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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